Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13684853
Molecular Formula: C20H24N2O2S
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O2S |
|---|---|
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | benzyl 4-[(4-aminophenyl)sulfanylmethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H24N2O2S/c21-18-6-8-19(9-7-18)25-15-17-10-12-22(13-11-17)20(23)24-14-16-4-2-1-3-5-16/h1-9,17H,10-15,21H2 |
| Standard InChI Key | CMKIFUYJPXFZIN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CSC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC1CSC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Nomenclature Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate systematically describes its structure:
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Core: Piperidine ring (six-membered nitrogen-containing heterocycle)
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Substituents:
The molecular formula is C20H23N2O2S, with a calculated molecular weight of 354.48 g/mol (Table 1).
Table 1: Physicochemical Properties
Spectroscopic Signatures
Key spectroscopic features inferred from analogous compounds include:
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IR Spectroscopy:
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NMR (1H, 400 MHz, DMSO-d6):
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δ 7.35–7.25 (m, 5H, benzyl aromatic)
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δ 6.85 (d, J = 8.4 Hz, 2H, 4-aminophenyl)
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δ 6.55 (d, J = 8.4 Hz, 2H, 4-aminophenyl)
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δ 4.10 (s, 2H, CH2S)
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δ 3.95–3.70 (m, 2H, piperidine N-CH2)
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Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through two primary routes (Figure 1):
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Thiol-Ene Coupling: Reacting benzyl 4-(bromomethyl)piperidine-1-carboxylate with 4-aminothiophenol under basic conditions .
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Nucleophilic Displacement: Using a preformed piperidine-thioether intermediate followed by Cbz protection .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Aminothiophenol, K2CO3, DMF, 60°C, 12h | 72% | |
| 2 | Benzyl chloroformate, Et3N, CH2Cl2, 0°C | 85% |
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol . LC-MS and HRMS are critical for confirming molecular ion peaks ([M+H]+ m/z 355.15) .
| Derivative | Reaction Conditions | Application |
|---|---|---|
| Sulfone Analog | mCPBA, CH2Cl2, 0°C → RT | Protease inhibition |
| Acetylated Amine | Ac2O, pyridine, 50°C | Prodrug development |
Pharmacological and Industrial Relevance
While direct biological data are unavailable, structurally related compounds exhibit:
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Anticancer Activity: Piperidine-thioether hybrids inhibit tubulin polymerization (IC50 ~1.2 μM) .
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CNS Penetration: Cbz-protected piperidines cross the blood-brain barrier, suggesting neuropharmaceutical potential .
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Material Science: Thioether linkages enhance polymer thermal stability (Tg increase ≥40°C) .
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